![molecular formula C12H8FN3 B12916168 6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine CAS No. 348637-66-1](/img/structure/B12916168.png)
6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features a pyrrolo[2,3-b]pyrazine core substituted with a 4-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the construction of the pyrrolo[2,3-b]pyrazine core followed by the introduction of the 4-fluorophenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-fluoroaniline with a suitable pyrazine derivative can yield the desired compound through a series of cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the fluorophenyl ring .
Applications De Recherche Scientifique
6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
Furazano[3,4-b]pyrazines: These compounds have a similar bicyclic structure but with different heteroatoms and substituents.
Uniqueness
6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
348637-66-1 |
|---|---|
Formule moléculaire |
C12H8FN3 |
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C12H8FN3/c13-9-3-1-8(2-4-9)10-7-11-12(16-10)15-6-5-14-11/h1-7H,(H,15,16) |
Clé InChI |
OGRORAFGBNLUSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=NC=CN=C3N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


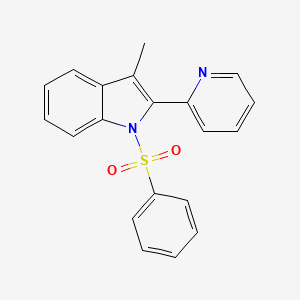


![3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione](/img/structure/B12916100.png)
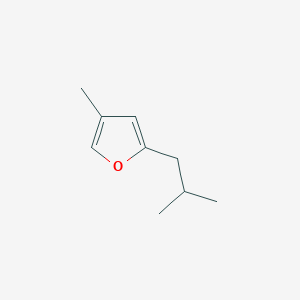
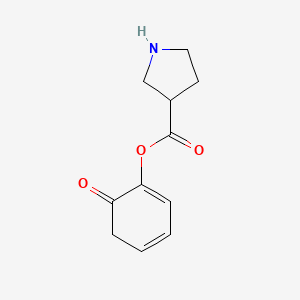
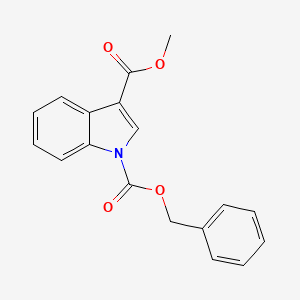


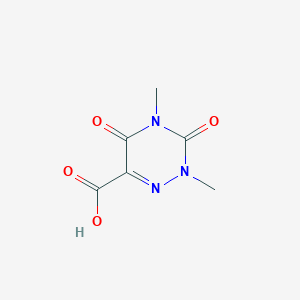
![5-[2-(4-Nitrophenyl)ethyl]-1,3,4-oxadiazol-2(3h)-one](/img/structure/B12916139.png)
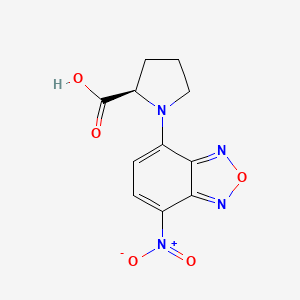
![Imidazo[5,1-a]phthalazine, 3-phenyl-6-(2-pyridinylmethoxy)-](/img/structure/B12916161.png)

